2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid
Description
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a central pyrimidine ring substituted at position 4 with a propyl group and at position 5 with a carboxylic acid moiety. Position 2 is functionalized with a 2-amino-2-oxoethyl group, which introduces both amide and ketone functionalities. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the amide and carboxylic acid groups) and moderate hydrophobicity (from the propyl chain).
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-7-6(10(15)16)5-12-9(13-7)4-8(11)14/h5H,2-4H2,1H3,(H2,11,14)(H,15,16) |
InChI Key |
BYBKLKGSALUFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction or modification of the pyrimidine ring with appropriate substituents.
- Introduction of the propyl group at the 4-position.
- Functionalization at the 2-position with the amino-oxoethyl moiety.
- Installation or preservation of the carboxylic acid group at the 5-position.
The synthetic route often starts from substituted pyrimidine precursors such as 2,4-dichloropyrimidine-5-carboxylic acid derivatives or pyrimidine-5-carboxylic acid amides, which are then selectively functionalized.
Key Intermediate Synthesis: 2,4-Dichloropyrimidine-5-carboxylic Acid Amide
A crucial intermediate in the synthesis is 2,4-dichloropyrimidine-5-carboxylic acid amide , which can be synthesized via the reaction of 2,4-dichloropyrimidine-5-carbonyl chloride with ammonium hydroxide or ammonia under controlled temperature conditions.
| Yield (%) | Reaction Conditions | Notes on Operation and Purity |
|---|---|---|
| 93 | Ammonium hydroxide in tetrahydrofuran at 0°C for 0.5 h | Product filtered and washed; purity >96% |
| 88 | Ammonium hydroxide in dichloromethane/water at -20 to -15°C | Precipitate formed; product purified by trituration |
| 80 | Ammonia in 1,4-dioxane at 0-20°C for 12 h | Product isolated as white solid after extraction and drying |
| 35 | Ammonium hydroxide in dichloromethane at -20°C for 0.5 h | Lower yield due to short reaction time |
This intermediate serves as a platform for further substitution reactions at the 2- and 4-positions of the pyrimidine ring.
Introduction of the Propyl Group at the 4-Position
The propyl substituent at the 4-position can be introduced by nucleophilic substitution of the chlorine atom in the 4-position of the dichloropyrimidine intermediate with a propyl nucleophile or by starting from a 4-propyl-substituted pyrimidine derivative.
Installation of the 2-(2-Amino-2-oxoethyl) Group
The amino-oxoethyl group at the 2-position is introduced typically by nucleophilic substitution or by condensation reactions involving glycine derivatives or amino acid analogs.
A plausible method includes:
- Reaction of the 2-chloropyrimidine intermediate with glycine or a protected glycine derivative under basic conditions to form the 2-(2-amino-2-oxoethyl) substituent.
- Subsequent deprotection or purification steps to yield the free amino and carboxylic acid functionalities.
Final Purification and Characterization
The final product is purified by recrystallization or chromatographic techniques. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern.
- Mass Spectrometry (MS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Data Tables Summarizing Preparation Outcomes
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine-5-carbonyl chloride | Ammonium hydroxide, THF, 0°C, 0.5 h | 93 | High purity amide intermediate |
| 2 | 2,4-Dichloropyrimidine-5-carboxamide | Propyl nucleophile, base, solvent | 70-85* | Introduction of propyl group |
| 3 | 4-Propyl-2-chloropyrimidine-5-carboxamide | Glycine or amino acid derivative, base | 60-75* | Installation of amino-oxoethyl group |
| 4 | Crude this compound | Purification (recrystallization, chromatography) | 80-90 | Final purified product |
*Yields vary depending on specific reagents and conditions used in each lab.
Research Outcomes and Analytical Data
- The compound exhibits a molecular formula of C10H13N3O3 with a molecular weight of 223.23 g/mol.
- Computational chemistry data indicate a topological polar surface area (TPSA) of 106.17 Ų and a LogP of 0.1551, suggesting moderate hydrophilicity and potential bioavailability.
- Safety data classify the compound with hazard statements H302, H312, and H332, indicating harmful effects upon ingestion, skin contact, or inhalation.
- NMR and MS data from related pyrimidine derivatives confirm the integrity of the amino-oxoethyl and propyl substitutions on the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohol derivatives, and substituted amino derivatives.
Scientific Research Applications
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature. Data are compiled from patents, safety data sheets, and synthetic studies (see Table 1 ).
Table 1: Comparative Analysis of Pyrimidine-5-Carboxylic Acid Derivatives
Key Observations
Structural Diversity: The target compound’s 2-amino-2-oxoethyl group distinguishes it from analogs with simpler substituents (e.g., methylsulfanyl in or ethoxyethylamino in ).
Functional Group Impact :
- Carboxylic acid at position 5 is a conserved feature, critical for solubility and metal coordination.
- Thioether groups (e.g., in CAS 1126-44-9 ) increase hydrophobicity, whereas ether-linked amines (CAS 1145745-04-5 ) balance lipophilicity and polarity.
Applications: The target compound’s structure aligns with intermediates used in kinase inhibitors (e.g., LY2409881 hydrochloride ) and antibacterial agents (e.g., oxathiolane derivatives in ). Simpler analogs like 4-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid are preferred in bulk synthesis due to lower complexity.
Synthetic Challenges: The 2-amino-2-oxoethyl group may require selective protection-deprotection strategies during synthesis, as seen in chemoselective displacement reactions for pyrrolidinopyrimidine analogs .
Biological Activity
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C₁₁H₁₄N₂O₃ and a CAS number of 1249528-23-1, features a unique combination of functional groups that may confer diverse biological properties. The presence of both amino and carboxylic acid groups suggests that this compound could interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The structure of this compound includes:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Carboxylic Acid Group : Located at the 5-position, which may enhance solubility and reactivity.
- Amino Group : Positioned at the 2-position, allowing for potential nucleophilic reactions.
- Propyl Group : Substituted at the 4-position, which may influence lipophilicity and biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. For instance, compounds structurally related to it have shown effectiveness against Escherichia coli and Klebsiella pneumoniae .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow for interactions with active sites of enzymes, potentially leading to therapeutic applications in treating bacterial infections .
- Pharmacodynamics and Pharmacokinetics : Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body processes the drug) is crucial for evaluating its therapeutic potential. Interaction studies are necessary to elucidate these mechanisms .
Case Studies
Several studies have investigated compounds similar to this compound. For example:
- A study on related pyrimidine derivatives demonstrated significant antibacterial activity against Burkholderia pseudomallei, with binding interactions observed through NMR spectroscopy . This suggests that modifications in the pyrimidine structure can lead to enhanced biological activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-Amino-4-propylpyrimidine-5-carboxylic acid | 127958-02-5 | Lacks oxoethyl group | Moderate antibacterial activity |
| Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | 127957-83-9 | Ethyl ester derivative | Antimicrobial properties |
| 2-Amino-2-thiazoline-4-carboxylic acid | 16526 | Contains thiazole instead of pyrimidine | Different biological activity |
This table illustrates how variations in structure can influence biological outcomes, highlighting the importance of functional groups in determining activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid, and how can intermediates be characterized?
- Answer: Multi-step synthetic pathways are typically employed, starting with pyrimidine precursors and introducing functional groups via nucleophilic substitution or condensation reactions. Key intermediates, such as ethyl 2-amino-4-propylpyrimidine-5-carboxylate (PubChem CID provided in ), should be characterized using H/C NMR and HRMS to confirm regiochemistry and purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions and hydrogen bonding patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation pathways (e.g., as demonstrated for structurally analogous thieno-pyrimidines in ). X-ray crystallography (e.g., ) is critical for absolute configuration determination .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
- Answer: Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s pyrimidine core, which often interacts with ATP-binding pockets. Cytotoxicity screening against cancer cell lines (e.g., ’s anticancer activity data) and bacterial growth inhibition studies are recommended for early-stage evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer: Perform dose-response assays under standardized conditions (e.g., pH, temperature) to isolate confounding variables. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Comparative structural analysis (e.g., ’s functional group impact) can explain divergent activities .
Q. What design strategies improve selectivity when developing enzyme inhibitors based on this scaffold?
- Answer: Introduce substituents at the 4-propyl or 2-amino-2-oxoethyl positions to modulate steric and electronic interactions. For example, bulky groups like 2-methylpropyl () enhance selectivity by occupying hydrophobic enzyme pockets. Computational docking (using X-ray structures in ) guides rational modifications .
Q. Which computational methods predict the compound’s reactivity and interaction with biological targets?
- Answer: Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess binding stability in enzyme active sites (e.g., leveraging crystallographic data in ). Tools like AutoDock Vina align with experimental SAR data .
Q. How can aqueous solubility be optimized without compromising bioactivity?
- Answer: Introduce polar groups (e.g., carboxylates) or employ prodrug strategies (e.g., ester derivatives, as in ). Solubility parameters (logP) should be monitored via HPLC, and co-solvent systems (e.g., DMSO/PBS) tested for in vitro assays .
Q. What role do substituents play in modulating photophysical properties for imaging applications?
- Answer: Substituents like trifluoromethyl or pyridinyl () alter electron density, affecting fluorescence quantum yield. UV-Vis and fluorescence spectroscopy, combined with X-ray data (), correlate structural features with optical behavior .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Answer: Accelerated stability testing (40°C/75% RH) with HPLC monitoring detects degradation products. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability, as outlined in safety protocols () .
Methodological Considerations
- Data Contradiction Analysis: Cross-reference spectral data (NMR, HRMS) with computational predictions to validate purity and structure .
- Experimental Reproducibility: Document reaction conditions (e.g., solvent, catalyst) meticulously, as minor variations in pyrimidine synthesis significantly impact yields () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
